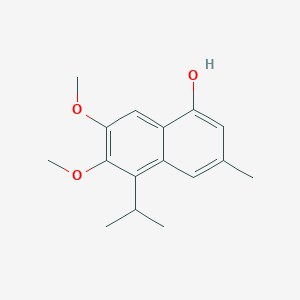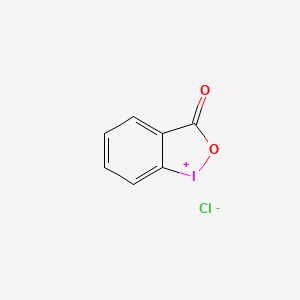
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is a chemical compound with the molecular formula C7H4ClIO2. It is known for its unique structure, which includes an iodine atom bonded to an aromatic ring, making it a valuable reagent in organic synthesis. This compound is often used in various chemical reactions due to its ability to act as an oxidizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride typically involves the reaction of 2-iodobenzoic acid with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) to convert 2-iodobenzoic acid into the corresponding acid chloride, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alcohols: For oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols typically yields aldehydes, while secondary alcohols yield ketones .
Applications De Recherche Scientifique
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride exerts its effects involves the transfer of an oxygen atom to the substrate, facilitating oxidation. The iodine atom in the compound plays a crucial role in this process, acting as an electron acceptor and enabling the formation of the oxidized product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodosobenzoic acid: Another iodine-containing compound used as an oxidizing agent.
1-Hydroxy-1,2-benziodoxole-3(1H)-one: Similar structure but with a hydroxyl group instead of a chloride.
Uniqueness
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is unique due to its high reactivity and stability, making it a versatile reagent in various chemical reactions. Its ability to act as both an oxidizing agent and a substrate for substitution reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73698-48-3 |
|---|---|
Formule moléculaire |
C7H4ClIO2 |
Poids moléculaire |
282.46 g/mol |
Nom IUPAC |
7-iodonia-8-oxabicyclo[4.3.0]nona-1,3,5-trien-9-one;chloride |
InChI |
InChI=1S/C7H4IO2.ClH/c9-7-5-3-1-2-4-6(5)8-10-7;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
NNAOTJUNPWKNLV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)O[I+]2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


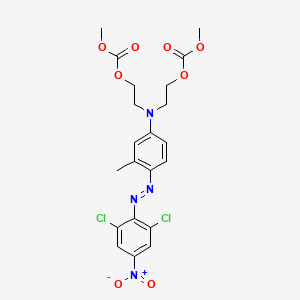

![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
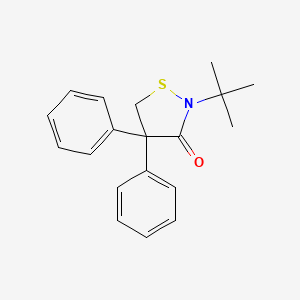


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
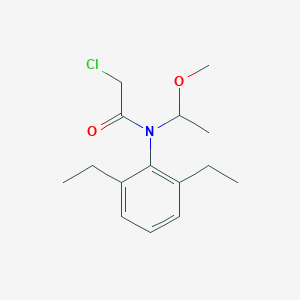
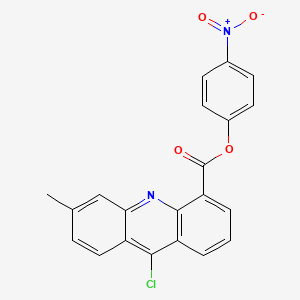

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
